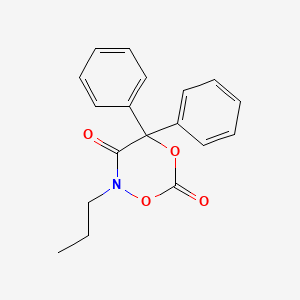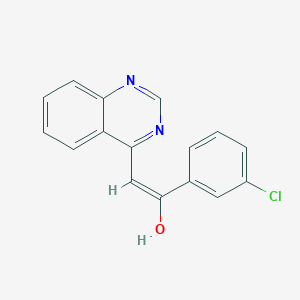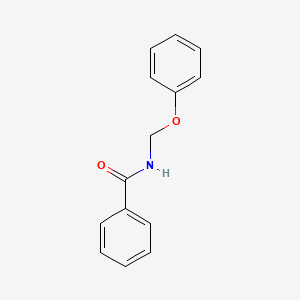
4,4'-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, which contribute to its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to maintain product quality.
化学反応の分析
Types of Reactions
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while reduction typically produces amines.
科学的研究の応用
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid exerts its effects involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
4,4’-Bis(2-sulphophenylazo)diphenylamine: Similar in structure but with different functional groups.
4,4’-Bis(4-aminophenylazo)diphenylamine: Contains amino groups instead of sulfonic acid groups.
Uniqueness
4,4’-Bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its specific combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
特性
CAS番号 |
84682-07-5 |
|---|---|
分子式 |
C32H26N8O14S4 |
分子量 |
874.9 g/mol |
IUPAC名 |
5-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H26N8O14S4/c1-17-29(31(41)39(37-17)21-5-9-23(10-6-21)55(43,44)45)35-33-19-3-13-25(27(15-19)57(49,50)51)26-14-4-20(16-28(26)58(52,53)54)34-36-30-18(2)38-40(32(30)42)22-7-11-24(12-8-22)56(46,47)48/h3-16,29-30H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChIキー |
OLVWUHJTNDWHFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O)S(=O)(=O)O)C6=CC=C(C=C6)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


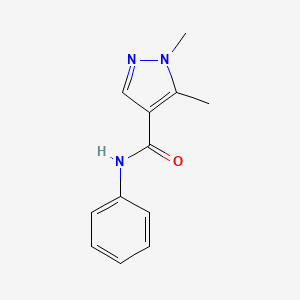
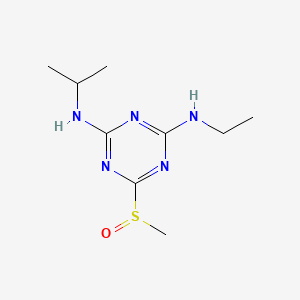
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
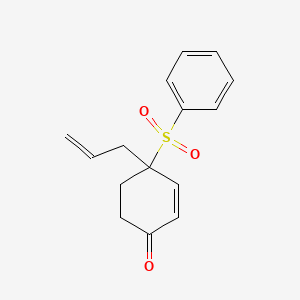
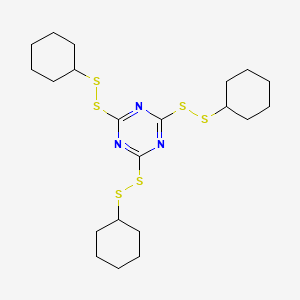
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
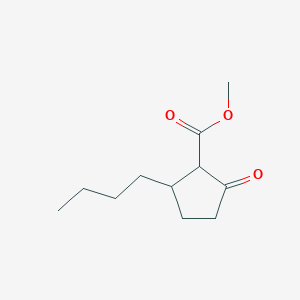
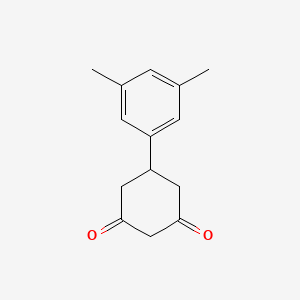
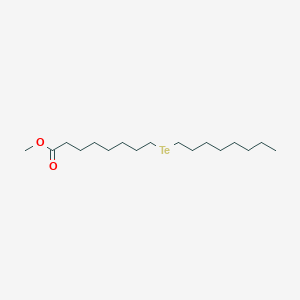
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
